3-methyldihydro-2H-pyran-2,6(3H)-dione
Overview
Description
3-Methyldihydro-2H-pyran-2,6(3H)-dione , also known as 5,6-dihydro-2H-pyran-2-one , is a cyclic organic compound with the chemical formula C5H6O2 . It exists as a colorless to pale yellow liquid. The compound is notable for its intriguing structure, which includes a six-membered ring containing an oxygen atom. Its systematic name reflects the presence of a methyl group at the 3-position and a carbonyl group at the 6-position of the pyran ring .
Synthesis Analysis
The synthesis of 3-methyldihydro-2H-pyran-2,6(3H)-dione can be achieved through various methods. One common approach involves the cyclization of suitable precursors, such as aldehydes or ketones, under acidic or basic conditions. For instance, the reaction of an aldehyde with an alcohol in the presence of an acid catalyst can lead to the formation of the pyran ring. Researchers have explored different strategies to optimize yields and selectivity in this process .
Molecular Structure Analysis
The molecular structure of 3-methyldihydro-2H-pyran-2,6(3H)-dione consists of a six-membered ring (pyran) with an oxygen atom and a carbonyl group. The methyl group at the 3-position contributes to its unique properties. The compound’s planarity and bond angles play a crucial role in its reactivity and stability .
Chemical Reactions Analysis
- Ring-Opening Reactions : Under specific conditions, the pyran ring can open, yielding other compounds. Researchers continue to explore novel reactions involving this compound .
Physical And Chemical Properties Analysis
Scientific Research Applications
Microwave Assisted Synthesis and Modeling
A novel method for the synthesis of a natural antiproliferative and cytotoxic product isolated from Fusarium incarnatum using 3-methyldihydro-2H-pyran-2,6(3H)-dione derivatives has been developed. This method utilizes microwave irradiation and highlights the significance of the compound in the synthesis of biologically active molecules. The structural analysis provided insights into the preferred tautomer forms and the contribution of enamine resonance, enhancing our understanding of the compound's chemical properties (Seijas, Crecente‐Campo, Feás, & Vázquez-Tato, 2014).
Cytotoxicity and Anticancer Potential
Research on derivatives of 3-methyldihydro-2H-pyran-2,6(3H)-dione isolated from Phellinus igniarius has demonstrated selective cytotoxicity against human lung and liver cancer cell lines. These findings indicate the potential of these compounds in cancer therapy, showcasing their ability to inhibit the growth of cancerous cells (Mo, Wang, Zhou, Yang, Li, Chen, & Shi, 2004).
Molecular and Crystal Structure Analysis
Studies have detailed the synthesis and structural characterization of macrocyclic ligands derived from 3-methyldihydro-2H-pyran-2,6(3H)-dione. These analyses contribute to the understanding of intramolecular hydrogen bonds and their effects on molecular conformations and crystal stability, which are crucial for designing and synthesizing new chemical entities (Cindrić, Novak, & Užarević, 2005).
Synthesis and Bioactivity
The compound has been used in the synthesis of various biologically active molecules, demonstrating fungicidal and anticancer activities. These studies highlight the versatility of 3-methyldihydro-2H-pyran-2,6(3H)-dione derivatives in medicinal chemistry and their potential as lead compounds for developing new therapeutics (Wang You-ming, 2007).
Antimicrobial and Antifungal Applications
Metal complex derivatives of 3-methyldihydro-2H-pyran-2,6(3H)-dione have shown strong antifungal and different antibacterial properties, suggesting their application in developing new antimicrobial agents. The structural and spectral analysis of these complexes provides insights into their interaction mechanisms and potential therapeutic uses (Abdi, Bensouilah, Siziani, Hamdi, Silva, & Boutemeur-Kheddis, 2020).
Safety And Hazards
- Flammability : 3-Methyldihydro-2H-pyran-2,6(3H)-dione is considered a flammable liquid and vapor .
- Handling Precautions : Avoid sparks, open flames, and high temperatures. Store in a well-ventilated area away from incompatible materials .
- Health Hazards : Skin contact may cause irritation. In case of skin exposure, wash thoroughly with water. Avoid inhalation and ingestion .
properties
IUPAC Name |
3-methyloxane-2,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c1-4-2-3-5(7)9-6(4)8/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQLVIOYSGHEJDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30953474 | |
Record name | 3-Methyloxane-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30953474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyldihydro-2H-pyran-2,6(3H)-dione | |
CAS RN |
31468-33-4 | |
Record name | Dihydro-3-methyl-2H-pyran-2,6(3H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31468-33-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dihydro-3-methyl-2H-pyran-2,6(3H)-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031468334 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methyloxane-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30953474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dihydro-3-methyl-2H-pyran-2,6(3H)-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.026 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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